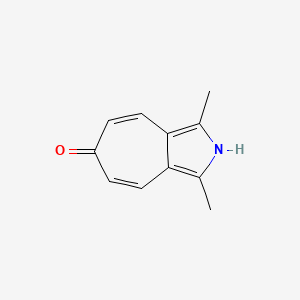
Terphenyl, nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terphenyl, nitro-: is a derivative of terphenyl, an aromatic hydrocarbon consisting of three benzene rings connected in a linear arrangement. The nitro group (-NO₂) attached to the terphenyl structure significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitro-terphenyl typically involves the nitration of terphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the terphenyl molecule. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of nitro-terphenyl may involve large-scale nitration processes using similar reagents but optimized for efficiency and safety. The process may include steps for purification and isolation of the final product to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Nitro-terphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under conditions that favor electrophilic substitution.
Major Products:
Reduction: The major product is the corresponding amino-terphenyl.
Substitution: Depending on the substituent introduced, various derivatives of terphenyl can be formed.
Applications De Recherche Scientifique
Chemistry: Nitro-terphenyl is used as a precursor in the synthesis of various organic compounds. Its unique structure and reactivity make it valuable in the development of new materials and chemical intermediates .
Biology and Medicine: Research has explored the potential biological activities of nitro-terphenyl derivatives, including antimicrobial and cytotoxic properties. These compounds are investigated for their potential use in drug development and therapeutic applications .
Industry: In the industrial sector, nitro-terphenyl is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing .
Mécanisme D'action
The mechanism of action of nitro-terphenyl involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, leading to the formation of different functional groups. These transformations can affect the compound’s interaction with biological targets, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Nitrobenzene: A simpler aromatic compound with a single nitro group attached to a benzene ring.
Dinitrobenzene: Contains two nitro groups attached to a benzene ring, offering different reactivity and properties.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene molecule.
Uniqueness: Nitro-terphenyl’s uniqueness lies in its structure, consisting of three benzene rings with a nitro group. This arrangement provides distinct chemical and physical properties compared to simpler nitro compounds.
Propriétés
Numéro CAS |
86695-75-2 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1-nitro-2,3-diphenylbenzene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13H |
Clé InChI |
NCLFUYHKSVQSKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
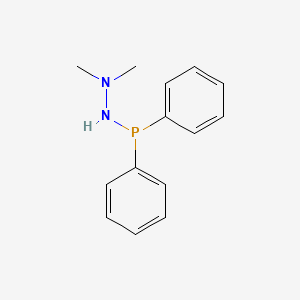

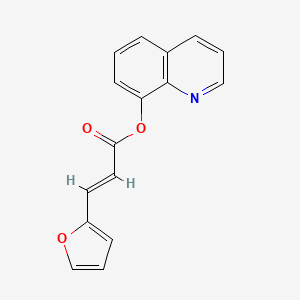
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
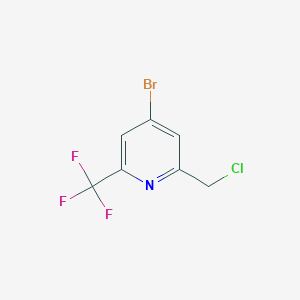


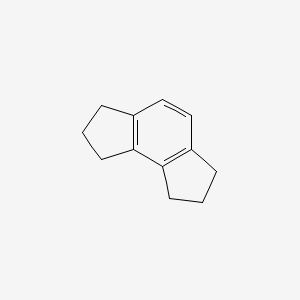
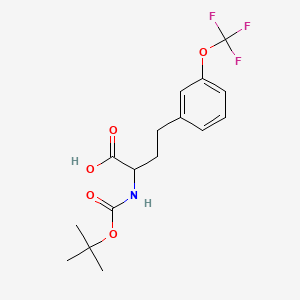

![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
